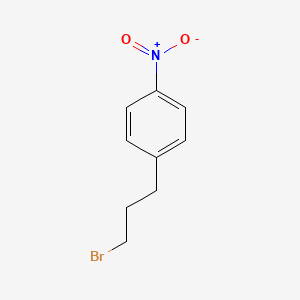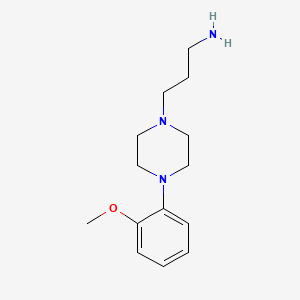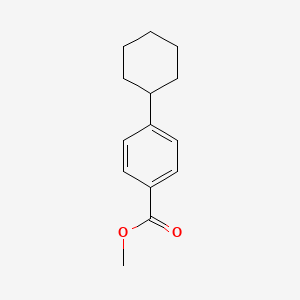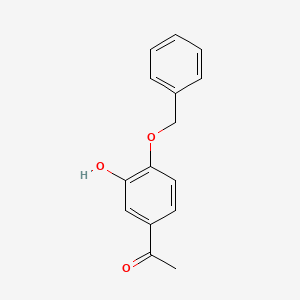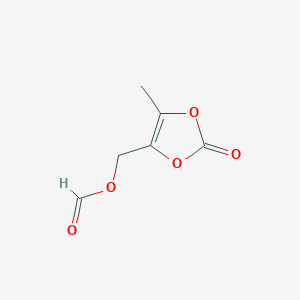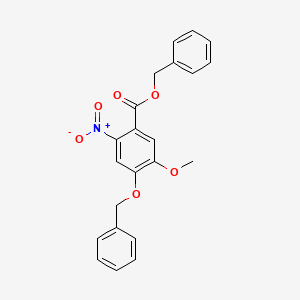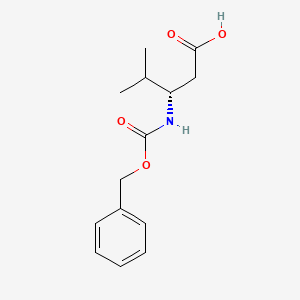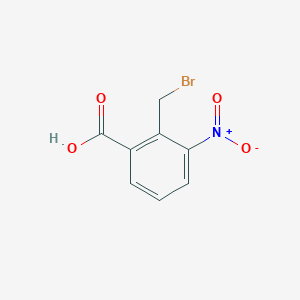
2-(2-Chlorophenyl)acetaldehyde
Vue d'ensemble
Description
2-(2-Chlorophenyl)acetaldehyde (2-CPAA) is a versatile synthetic intermediate that is used in a variety of applications in the pharmaceutical, chemical, and food industries. It is a colorless liquid with a sweet, pungent odor, and is miscible with water and most organic solvents. 2-CPAA is an important precursor to a wide range of compounds including pharmaceuticals, agrochemicals, and flavorings. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and flavorings.
Applications De Recherche Scientifique
1. Molecular Mechanisms of Carcinogenesis
2-(2-Chlorophenyl)acetaldehyde, as a form of acetaldehyde, plays a significant role in molecular carcinogenesis. Acetaldehyde is known to cause various forms of DNA damage, including DNA adducts, mutations, and DNA-DNA cross-links, particularly associated with the risk of squamous cell carcinomas in the upper aerodigestive tract. This understanding is crucial for cancer research and the development of preventative strategies (Mizumoto et al., 2017).
2. Combustion Characteristics
The combustion characteristics of acetaldehyde, including this compound, are significant for understanding air pollution and developing strategies to reduce emissions. Studies on the chemical structures of laminar premixed acetaldehyde flames help in developing core mechanisms for controlling emissions and improving combustion efficiency (Tao et al., 2017).
3. Photocatalytic Oxidation
Research has explored the use of photocatalysts, such as Pd/WO(3), to completely oxidize acetaldehyde to CO2 under specific light irradiation. This has potential applications in environmental remediation and pollution control (Arai et al., 2008).
4. Role in Fermentation Processes
Acetaldehyde's dynamics during fermentation processes, particularly in the production of ethanol and its by-products, is a critical area of research. Understanding these kinetics can improve ethanol production yields and ensure product stabilization (Jackowetz et al., 2011).
5. Organocatalytic Reactions
The compound finds use in organocatalytic reactions, such as the cross-aldol reaction of 2-chloroethoxy acetaldehyde. These reactions are key in synthesizing chiral compounds, which are important in pharmaceutical and biochemical research (Sawant et al., 2013).
6. Chemical Equilibria Studies
Studying the chemical equilibria in mixtures of acetaldehyde and water is essential for various industrial applications. It helps in understanding the behavior of acetaldehyde in different conditions, which is important for its handling and use in chemical processes (Scheithauer et al., 2015).
7. Acetaldehyde Metabolism in Health Research
Understanding how acetaldehyde metabolism affects cell injury and oxidative stress is crucial in medical research, particularly concerning the toxic effects of alcohol consumption. Studies in this field contribute to developing strategies for preventing alcohol-induced tissue damage (Li et al., 2004).
8. Food Science Applications
Acetaldehyde's presence in various food products and its implications for flavor and preservation are significant in food science. Understanding its content and behavior in different food matrices helps in ensuring food safety and quality (Jeong et al., 2015).
Mécanisme D'action
Target of Action
Aldehyde dehydrogenases, which oxidize various aldehydes to the corresponding acids, could potentially interact with this compound .
Mode of Action
It’s possible that it undergoes various organic reactions such as carbonyl reactions, addition reactions, and substitution reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Chlorophenyl)acetaldehyde . .
Analyse Biochimique
Biochemical Properties
2-(2-Chlorophenyl)acetaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function .
Cellular Effects
This compound has been shown to induce cytotoxic and genotoxic effects in various cell types. It can cause oxidative stress by increasing the levels of reactive oxygen species (ROS) and hydrogen peroxide (H2O2) within cells. This oxidative stress can lead to DNA damage, lipid peroxidation, and alterations in cell signaling pathways such as the MAPK/ERK and PI3K/AKT pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent adducts with nucleophilic sites in biomolecules. This includes the formation of Schiff bases with lysine residues in proteins and the inhibition of enzyme activity through covalent modification. These interactions can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained oxidative stress and chronic cellular damage .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. Low doses may induce mild oxidative stress and transient changes in cellular function, while high doses can lead to significant toxicity, including liver and kidney damage. The threshold for toxic effects varies between species, but high doses are generally associated with adverse outcomes .
Metabolic Pathways
This compound is metabolized primarily through oxidation by aldehyde dehydrogenase to form 2-(2-chlorophenyl)acetic acid. This metabolic pathway involves the conversion of the aldehyde group to a carboxylic acid, which can then enter various metabolic cycles. The compound may also undergo conjugation reactions, such as glucuronidation, to facilitate its excretion .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins and binding proteins, influencing its localization and accumulation in specific tissues. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm but can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localizations can affect its activity and function within the cell .
Propriétés
IUPAC Name |
2-(2-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLKDYQFUMXRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464001 | |
| Record name | 2-(2-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4251-63-2 | |
| Record name | 2-(2-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




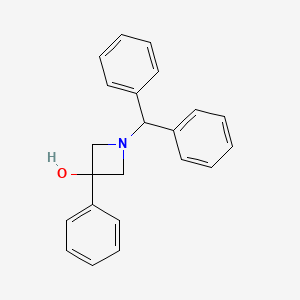
amine](/img/structure/B1600386.png)
